

Gold's Reagent: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gold's Reagent*

Cat. No.: B1278790

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold's Reagent, chemically known as [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and highly reactive iminium salt.^{[1][2]} Despite its name, it is a misnomer as the compound contains no gold.^[2] First reported by H. Gold in 1960, this reagent has become a valuable tool in organic synthesis, primarily as a β -dimethylaminomethylenating agent.^[2] It offers a convenient and efficient method for the introduction of a dimethylaminomethylene group onto a variety of nucleophilic substrates, including active methylene compounds, amines, and amides.^{[1][2]} **Gold's Reagent** is particularly noted for its ease of preparation from inexpensive starting materials in a one-step synthesis, often yielding a product of sufficient purity for subsequent reactions without extensive purification.^[2] This guide provides an in-depth overview of the history, synthesis, and key applications of **Gold's Reagent**, complete with detailed experimental protocols and quantitative data.

Discovery and History

Gold's Reagent was first described by H. Gold in a 1960 publication in the journal *Angewandte Chemie*. The synthesis involved the reaction of cyanuric chloride with dimethylformamide. The initial report highlighted its potential as a reactive intermediate for various chemical

transformations. The name "**Gold's Reagent**" was later coined to simplify its cumbersome systematic name and to honor its discoverer.[2]

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	[3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride	[2]
Molecular Formula	C ₆ H ₁₄ ClN ₃	
Molecular Weight	163.65 g/mol	
Appearance	White to off-white crystalline solid	[2]
Melting Point	95-103 °C (crude), 101-103 °C (purified)	[2]
Solubility	Soluble in chloroform, methanol; reacts with water	[2]
Stability	Hygroscopic; should be stored in a moisture-free environment	[2]

Synthesis of Gold's Reagent

The preparation of **Gold's Reagent** is a straightforward and high-yielding process. The most common and reliable method, adapted from Organic Syntheses, involves the reaction of cyanuric chloride with an excess of N,N-dimethylformamide (DMF).[2]

Experimental Protocol: Synthesis of [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride[2]

Caution: Cyanuric chloride is a lachrymator and can cause burns upon contact with skin. This procedure should be performed in a well-ventilated fume hood.

- A 1-L, one-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a heating mantle.
- The flask is charged with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).
- The resulting mixture is stirred and heated to approximately 85°C for 2–3 hours. A significant evolution of carbon dioxide will be observed.
- As the reaction proceeds, a yellow oil will separate, which then solidifies upon continued heating.
- After the 3-hour heating period, the reaction mixture is cooled to room temperature, and the 1,4-dioxane is removed under reduced pressure using a rotary evaporator.
- The remaining solid is triturated with acetone, collected by suction filtration, and washed with additional acetone.
- The crude product is dried under vacuum to yield 186–187 g (95%) of **Gold's Reagent** as a white to off-white solid with a melting point of 95–103 °C. This material is typically of sufficient purity for most applications.

1,4-Dioxane
~85°C, 2-3h

N,N-Dimethylformamide (DMF)

[Click to download full resolution via product page](#)

Caption: Synthesis of **Gold's Reagent** from cyanuric chloride and DMF.

Applications in Organic Synthesis

Gold's Reagent is a versatile tool for the synthesis of various functional groups and heterocyclic systems. Its primary utility lies in its ability to act as a β -dimethylaminomethylenating agent, reacting with a range of nucleophiles.

Synthesis of Enaminones from Ketones

Gold's Reagent reacts with ketones possessing at least one α -hydrogen to yield β -enaminones. These products are valuable intermediates in the synthesis of heterocycles and other complex molecules. The reaction typically proceeds by deprotonation of the ketone with a base to form an enolate, which then attacks the electrophilic carbon of **Gold's Reagent**.

This is a general procedure that can be adapted for various ketones.

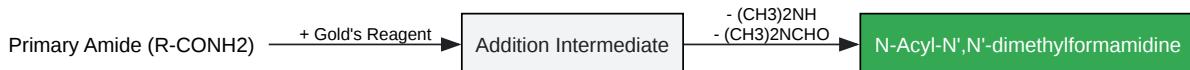
- To a stirred mixture of cyanuric chloride (12.77 g, 0.07 mol) in dry 1,4-dioxane (15 mL), add N,N-dimethylformamide (30.7 g, 0.42 mol).
- Heat the mixture gently for 1 hour. Carbon dioxide evolution will be observed, and **Gold's Reagent** will solidify.
- Cool the reaction mixture to room temperature.
- In a separate flask, prepare a solution of sodium methoxide by dissolving sodium metal (1.61 g, 0.07 mol) in absolute methanol (100 mL).
- To the sodium methoxide solution, add the desired ketone (e.g., acetophenone, 6 g, 0.05 mol) and stir for 30 minutes.
- Add the previously prepared **Gold's Reagent** to the ketone/methoxide mixture in one portion.
- Reflux the resulting mixture with stirring overnight.
- Cool the reaction to room temperature and remove the solvent under reduced pressure.
- Take up the residue in chloroform (100 mL) and wash with two 30 mL portions of a saturated aqueous solution of sodium bicarbonate.

- Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude enaminone.
- Purify the product by crystallization or column chromatography.

Ketone	Product	Yield (%)	Melting Point (°C)
Acetophenone	(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one	85	98-100
2-Acetyl furan	(E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one	80	80-82
2-Acetylthiophene	(E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one	82	92-94
Cyclohexanone	2-((dimethylamino)methylene)cyclohexan-1-one	75	38-40

Data compiled from examples in referenced literature.[\[3\]](#)

Gold's Reagent


Base (e.g., NaOMe)

Gold's Reagent

Gold's Reagent

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Using Gold's Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Gold's Reagent: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278790#discovery-and-history-of-gold-s-reagent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com